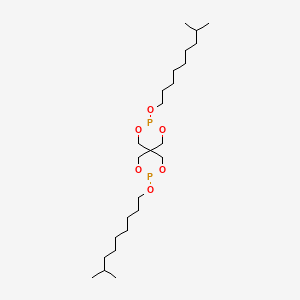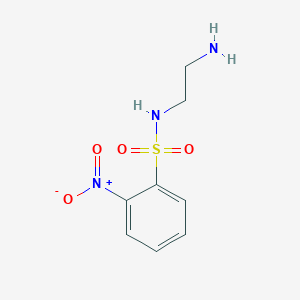
DL-3-(4-Biphenyl)alanine hydrochloride
描述
DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic amino acid derivative characterized by the presence of a biphenyl group attached to the alanine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl and alanine derivatives.
Coupling Reaction: The biphenyl group is introduced to the alanine backbone through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the coupling reaction under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions: DL-3-(4-Biphenyl)alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized under specific conditions, leading to the formation of biphenyl derivatives.
Reduction: Reduction reactions can modify the biphenyl group or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation Products: Biphenyl carboxylic acids or ketones.
Reduction Products: Reduced biphenyl derivatives or modified alanine structures.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
科学研究应用
DL-3-(4-Biphenyl)alanine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in protein engineering and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and conductive polymers.
作用机制
The mechanism by which DL-3-(4-Biphenyl)alanine hydrochloride exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
DL-3-(4-Biphenyl)alanine hydrochloride can be compared with other biphenyl-containing amino acids and derivatives:
DL-3-(4-Biphenyl)glycine: Similar structure but with a glycine backbone, offering different reactivity and applications.
DL-3-(4-Biphenyl)valine: Contains a valine backbone, providing distinct steric and electronic properties.
DL-3-(4-Biphenyl)phenylalanine: Features a phenylalanine backbone, which may influence its biological activity and interactions.
Uniqueness: this compound is unique due to its specific combination of the biphenyl group and alanine backbone, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457349 | |
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-23-7 | |
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)








